Iron saccharate is a complex of polynuclear iron(III) hydroxide in sucrose. [] It is used in scientific research for a variety of applications, including the study of iron metabolism, oxidative stress, and the reticuloendothelial system. Iron saccharate is also used as a model compound for the study of iron oxide nanoparticles.
Iron saccharate, also known as iron sucrose complex, is a formulation used primarily as an iron supplement in the treatment of iron deficiency anemia. It is composed of ferric ions complexed with sucrose, which enhances the solubility and stability of iron in aqueous solutions. This compound is particularly beneficial for patients who require parenteral iron therapy due to its favorable pharmacokinetic profile and lower incidence of adverse reactions compared to other iron formulations.
Iron saccharate is derived from the reaction of ferric salts with sucrose in an alkaline medium. The process typically involves the use of ferric hydroxide or ferric acetate as starting materials, which are then treated with sucrose under controlled conditions to form the complex.
Iron saccharate falls under the category of iron supplements and is classified as a parenteral iron preparation. It is often used in clinical settings for patients who cannot tolerate oral iron supplements or have conditions that necessitate rapid replenishment of iron stores.
The synthesis of iron saccharate can be achieved through several methods, with variations in temperature, pH, and reactant concentrations. A common method involves:
The synthesis parameters are critical for optimizing yield and molecular weight. For instance, maintaining a pH between 10 and 12 during synthesis and controlling the temperature are essential for achieving the desired properties of the final product.
Iron saccharate consists of a central ferric ion coordinated with multiple sucrose molecules, forming a stable complex. The molecular weight typically ranges from 35,000 to 55,000 Daltons, depending on the degree of polymerization achieved during synthesis.
Iron saccharate can undergo various chemical reactions depending on environmental conditions:
The stability constants and reaction kinetics are crucial for understanding how iron saccharate behaves in physiological conditions. Studies have shown that it maintains stability over a wide pH range but may degrade under extreme acidic or basic conditions .
The mechanism by which iron saccharate exerts its therapeutic effects involves several steps:
Clinical studies indicate that iron saccharate has a higher bioavailability compared to other forms of parenteral iron, leading to effective replenishment of iron stores in patients with anemia .
Relevant analyses have demonstrated that the compound exhibits minimal toxicity and side effects when administered correctly .
Iron saccharate is primarily used in medical settings for:
Its favorable safety profile and efficacy make it a valuable option in clinical practice for managing iron deficiency effectively .
Iron saccharate (ferric saccharate) is a polynuclear iron(III)-oxyhydroxide complex stabilized by a sucrose-derived carbohydrate matrix. Its empirical formula is denoted as C~12~H~22~O~11~Fe (monomeric representation) or C~18~H~24~Fe~2~O~24~ (polymeric form), with a molecular weight of approximately 398.14 g/mol (monomeric) or 736.06 g/mol (polymeric) [7] [8]. Structurally, it consists of:
* FTIR Spectroscopy: Reveals key bonding features:- Broad band at ~3,400 cm⁻¹: O–H stretching from coordinated sucrose and FeOOH core.- Peak at 1,635 cm⁻¹: H–O–H bending of adsorbed water.- Band at 1,380 cm⁻¹: C–O–H bending of sucrose.- 1,100–1,000 cm⁻¹ region: C–O–C glycosidic bonds and Fe–O vibrations [2] [5].Sucrose-specific peaks (e.g., C–O–H bend) persist, confirming non-hydrolyzed carbohydrate structure.
Evans method: Measures magnetic susceptibility (spin-normalized Bohr magneton number μ~eff~²/35), confirming superparamagnetic behavior of the core [4].
X-ray Diffraction (XRD): Amorphous "halo" pattern at 2θ = 35° indicates absence of crystalline FeOOH phases (e.g., akaganeite). This confirms the non-crystalline nature of the iron core [2].
Table 1: Spectroscopic Signatures of Iron Saccharate
Technique | Key Signals | Structural Implication |
---|---|---|
FTIR | 3,400 cm⁻¹ (O–H stretch) | Hydroxylated core + sucrose coordination |
1,100–1,000 cm⁻¹ (C–O/Fe–O) | Sucrose glycosidic bonds + Fe–O bonds | |
¹³C NMR | Broadened C2–C4 glucose peaks | Direct sucrose-iron coordination |
XRD | Amorphous halo at 2θ = 35° | Non-crystalline ferric oxyhydroxide core |
Iron saccharate exhibits lyophilic colloidal behavior, enabling exceptional thermodynamic stability under physiological conditions:
Table 2: Stability Profile of Iron Saccharate Colloids
Stress Factor | Stability Response | Mechanism |
---|---|---|
Temperature (<50°C) | Stable (no size change) | Robust core-shell structure |
pH 4.0–6.0 | Core dissolution → free Fe³⁺ release | Protonation of μ-oxo bridges |
0.9% NaCl | Stable (10–15 nm size; no precipitation) | Lyophilic hydration barrier |
10% NaCl | Aggregation → particle growth >50 nm + free Fe³⁺ | Charge screening + Debye length compression |
Iron release from saccharate complexes occurs via:
Labile Plasma Iron (LPI), a catalytically active fraction, forms when transferrin saturation exceeds >90%. This occurs transiently during intravenous administration, potentiating oxidative stress via Fenton reactions [10]:
Fe²⁺ + H~2~O~2~ → Fe³⁺ + •OH + OH⁻
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7